molecular formula C12H18N4S B14899126 n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine

n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine

Cat. No.: B14899126
M. Wt: 250.37 g/mol
InChI Key: DPCKLSVGGPIYIL-UHFFFAOYSA-N
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Description

N-((2-Ethylthiazol-4-yl)methyl)-1-(1H-pyrazol-1-yl)propan-2-amine is a heterocyclic amine featuring a thiazole ring substituted with an ethyl group at position 2 and a methyl-linked propan-2-amine moiety at position 2. The propan-2-amine chain is further substituted with a 1H-pyrazole group.

Properties

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-pyrazol-1-ylpropan-2-amine

InChI

InChI=1S/C12H18N4S/c1-3-12-15-11(9-17-12)7-13-10(2)8-16-6-4-5-14-16/h4-6,9-10,13H,3,7-8H2,1-2H3

InChI Key

DPCKLSVGGPIYIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)CNC(C)CN2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: Starting with 2-ethylthiazole, the compound is synthesized through a cyclization reaction involving an appropriate precursor.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with a suitable pyrazole derivative.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is compared to analogs sharing the propan-2-amine-pyrazole backbone but differing in substituents:

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine Isobutyl group, ethyl-pyrazole 183.28 Not specified
1-(1H-Pyrazol-1-yl)propan-2-amine Unsubstituted pyrazole 139.20 957261-74-4
1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine Trifluoromethyl-pyrazole 193.15 100632
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine, cyclopropyl 215.24 Not specified

Key Observations :

  • The thiazole-ethyl group in the target compound introduces sulfur-based electronic effects and hydrophobicity, distinct from pyridine (N-containing) or trifluoromethyl (electron-withdrawing) groups in analogs.
  • The methyl linkage between thiazole and propan-2-amine may enhance conformational flexibility compared to rigid analogs like pyridine derivatives .

Physicochemical Properties

Property Target Compound 1-(1H-Pyrazol-1-yl)propan-2-amine 1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.2 ~2.8 (due to CF3 group)
Solubility Low in water, high in DMSO Moderate in polar solvents Low in water, high in organic solvents
Hydrogen Bond Acceptors 5 (thiazole N, pyrazole N, amine) 3 4 (additional F atoms)

Implications :

  • The thiazole moiety enhances membrane permeability compared to unsubstituted pyrazole analogs, making the target compound more suitable for CNS-targeting applications .
Enzyme Inhibition
  • Target Compound : Docking studies with human BACE1 (β-secretase) suggest the thiazole ring may engage in hydrophobic interactions with the enzyme’s active site, similar to co-crystal ligands like ZPX394 .
  • Pyridine Analog (N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) : Shows moderate BACE1 inhibition (IC50 ~500 nM) but lacks sulfur-mediated interactions, reducing potency compared to thiazole derivatives .
Receptor Modulation
  • BK B2 Receptor Antagonists: Pyrazole-quinoline hybrids (e.g., compounds in ) demonstrate sub-nanomolar affinity, suggesting the target compound’s pyrazole-thiazole scaffold could be optimized for similar applications .

Challenges :

  • The thiazole-ethyl group in the target compound may require protective group strategies to prevent side reactions during synthesis.
  • Purification of analogs with high lipophilicity (e.g., trifluoromethyl derivatives) often necessitates reverse-phase chromatography .

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